
6,8-ジクロロ-4-ヒドロキシキノリン-3-カルボン酸
説明
6,8-Dichloro-4-hydroxyquinoline-3-carboxylic acid is a chemical compound with the molecular formula C10H5Cl2NO3 and a molecular weight of 258.06 . It is a solid substance at ambient temperature .
Molecular Structure Analysis
The InChI code for 6,8-Dichloro-4-hydroxyquinoline-3-carboxylic acid is 1S/C10H5Cl2NO3/c11-4-1-5-8 (7 (12)2-4)13-3-6 (9 (5)14)10 (15)16/h1-3H, (H,13,14) (H,15,16) . This code provides a unique representation of the molecule’s structure.Physical And Chemical Properties Analysis
6,8-Dichloro-4-hydroxyquinoline-3-carboxylic acid is a solid substance at ambient temperature . More specific physical and chemical properties such as boiling point, melting point, and density are not available in the current resources .作用機序
6,8-Dichloro-4-hydroxyquinoline-3-carboxylic acid has been shown to inhibit the activity of DNA gyrase and topoisomerase IV, which are essential enzymes for DNA replication in bacteria. This leads to the inhibition of bacterial growth and replication. 6,8-Dichloro-4-hydroxyquinoline-3-carboxylic acid has also been shown to inhibit the activity of acetylcholinesterase, an enzyme that breaks down the neurotransmitter acetylcholine in the brain. This leads to an increase in acetylcholine levels, which can improve cognitive function and memory.
Biochemical and Physiological Effects:
6,8-Dichloro-4-hydroxyquinoline-3-carboxylic acid has been shown to have various biochemical and physiological effects. It has been shown to have antibacterial and antiviral activity, as well as anticancer activity. 6,8-Dichloro-4-hydroxyquinoline-3-carboxylic acid has also been shown to improve cognitive function and memory in animal studies. Additionally, 6,8-Dichloro-4-hydroxyquinoline-3-carboxylic acid has been shown to have antioxidant and anti-inflammatory properties, which can be beneficial for the treatment of various diseases.
実験室実験の利点と制限
6,8-Dichloro-4-hydroxyquinoline-3-carboxylic acid has several advantages for lab experiments. It is relatively easy to synthesize and purify, and it has a high degree of purity. 6,8-Dichloro-4-hydroxyquinoline-3-carboxylic acid is also stable under normal laboratory conditions and can be stored for long periods of time. However, 6,8-Dichloro-4-hydroxyquinoline-3-carboxylic acid has some limitations for lab experiments. It is not very water-soluble, which can limit its use in aqueous solutions. 6,8-Dichloro-4-hydroxyquinoline-3-carboxylic acid can also be toxic to cells at high concentrations, which can limit its use in cell culture experiments.
将来の方向性
There are several future directions for the study of 6,8-Dichloro-4-hydroxyquinoline-3-carboxylic acid. One potential direction is the development of new derivatives of 6,8-Dichloro-4-hydroxyquinoline-3-carboxylic acid with improved properties and efficacy. Another potential direction is the study of 6,8-Dichloro-4-hydroxyquinoline-3-carboxylic acid in combination with other drugs or compounds for the treatment of various diseases. Additionally, 6,8-Dichloro-4-hydroxyquinoline-3-carboxylic acid could be studied further for its potential applications in environmental science, such as the removal of heavy metals from contaminated soil and water.
Conclusion:
6,8-Dichloro-4-hydroxyquinoline-3-carboxylic acid is a synthetic compound with unique properties and potential applications in various fields such as medicine, agriculture, and environmental science. It has been studied extensively for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments. 6,8-Dichloro-4-hydroxyquinoline-3-carboxylic acid has several future directions for study, including the development of new derivatives and the study of its potential applications in environmental science. Overall, 6,8-Dichloro-4-hydroxyquinoline-3-carboxylic acid has the potential to contribute significantly to scientific research and the development of new treatments for various diseases.
科学的研究の応用
薬理学: 神経保護剤
6,8-ジクロロ-4-ヒドロキシキノリン-3-カルボン酸は、その鉄キレート特性により潜在的な神経保護剤として特定されています . この化合物は、脳内の過剰な鉄に結合することができ、酸化ストレスを促進することにより、アルツハイマー病やパーキンソン病などの神経変性疾患に寄与すると考えられています .
抗がん研究
研究では、6,8-ジクロロ-4-ヒドロキシキノリン-3-カルボン酸を含む8-ヒドロキシキノリンの誘導体が抗がん活性を示すことが示されています . それらは、エピジェネティックな修飾の調節に関与する2OG依存性酵素の阻害剤として作用することができ、そのためがん治療の標的と考えられています .
抗菌用途
この化合物の誘導体は、特に真菌や細菌に対する抗菌剤として使用されてきました . それらは金属イオンをキレートする能力により、微生物細胞内の金属恒常性を乱し、死に至らしめます .
化学合成: ビルディングブロック
化学合成において、6,8-ジクロロ-4-ヒドロキシキノリン-3-カルボン酸は、さまざまな薬理学的に活性な足場を作成するためのビルディングブロックとして役立ちます . その反応部位により、追加の官能基を導入することができ、幅広い医薬品化合物の合成が可能になります .
プロテオミクス研究
この化合物は、プロテオミクス研究で専門製品として使用されています。 それは、生物学的プロセスと疾患メカニズムの理解に不可欠なタンパク質の発現、機能、相互作用を研究するために使用されます .
環境用途: 蛍光化学センサー
6,8-ジクロロ-4-ヒドロキシキノリン-3-カルボン酸を含む8-ヒドロキシキノリンの誘導体は、環境サンプル中の金属イオンを検出するための蛍光化学センサーとして使用されます . これらのセンサーは、汚染レベルを監視し、生態系における金属の生物学的利用能を研究するのに役立ちます。
特性
IUPAC Name |
6,8-dichloro-4-oxo-1H-quinoline-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H5Cl2NO3/c11-4-1-5-8(7(12)2-4)13-3-6(9(5)14)10(15)16/h1-3H,(H,13,14)(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWYNRQAQJXKFLD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C2=C1C(=O)C(=CN2)C(=O)O)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H5Cl2NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30296459 | |
| Record name | 6,8-dichloro-4-hydroxyquinoline-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30296459 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
35973-27-4 | |
| Record name | 6,8-Dichloro-4-hydroxy-3-quinolinecarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=35973-27-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | NSC 109446 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035973274 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 35973-27-4 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=109446 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 6,8-dichloro-4-hydroxyquinoline-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30296459 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![2,7-Naphthalenedisulfonic acid, 4-amino-5-[(phenylsulfonyl)oxy]-](/img/structure/B1606767.png)



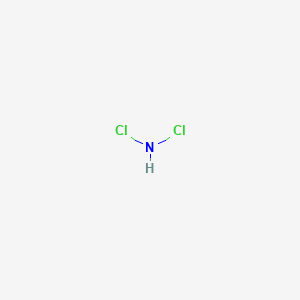


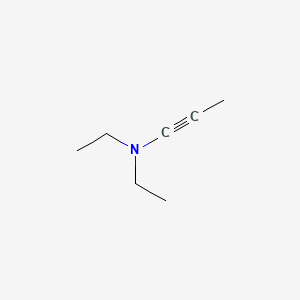
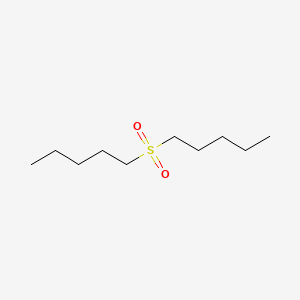
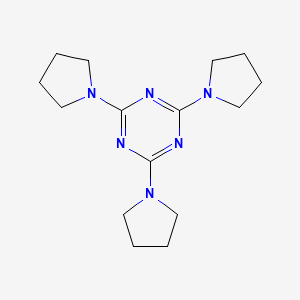
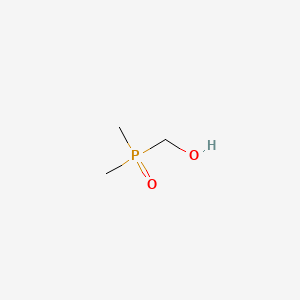

![2-[[4-[(4-Hydroxyphenyl)amino]phenyl]amino]benzoic acid](/img/structure/B1606787.png)